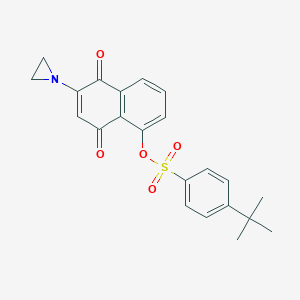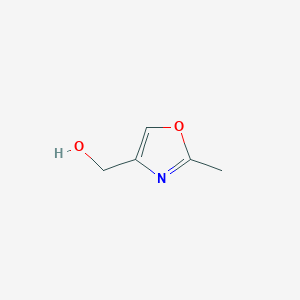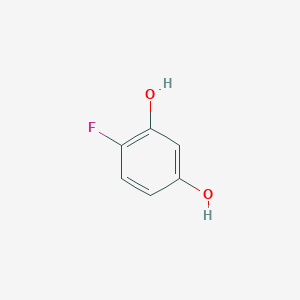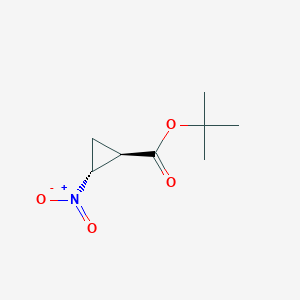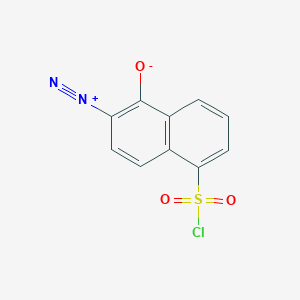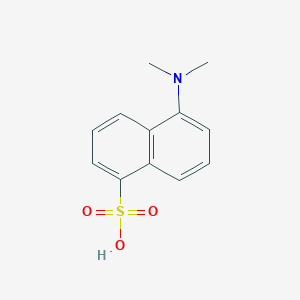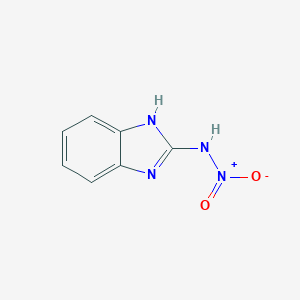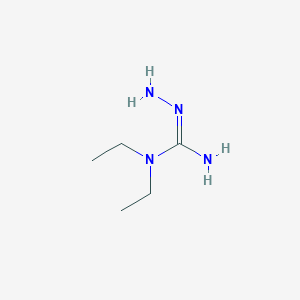
2-Amino-1,1-diethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,1-diethylguanidine, also known as ADEG, is a guanidine derivative that has been extensively studied for its potential applications in scientific research. ADEG has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism Of Action
The mechanism of action of 2-Amino-1,1-diethylguanidine is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. 2-Amino-1,1-diethylguanidine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. 2-Amino-1,1-diethylguanidine has also been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and transient receptor potential channels.
Biochemical And Physiological Effects
2-Amino-1,1-diethylguanidine has been shown to have a range of biochemical and physiological effects, including the modulation of cellular energy metabolism, the regulation of ion channel activity, and the inhibition of cancer cell proliferation. 2-Amino-1,1-diethylguanidine has also been shown to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Amino-1,1-diethylguanidine in lab experiments is its versatility. 2-Amino-1,1-diethylguanidine has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, one limitation of using 2-Amino-1,1-diethylguanidine is its potential toxicity. 2-Amino-1,1-diethylguanidine has been shown to be toxic at high concentrations, and caution should be taken when working with this compound.
Future Directions
There are several future directions for research involving 2-Amino-1,1-diethylguanidine. One area of research is the development of 2-Amino-1,1-diethylguanidine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-Amino-1,1-diethylguanidine in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-1,1-diethylguanidine and its effects on cellular signaling pathways.
Synthesis Methods
2-Amino-1,1-diethylguanidine can be synthesized through a multistep process involving the reaction of diethylamine with cyanamide, followed by the reaction of the resulting intermediate with ammonium chloride. The final product is obtained through the reaction of this intermediate with sodium nitrite and hydrochloric acid.
Scientific Research Applications
2-Amino-1,1-diethylguanidine has been used in scientific research for its potential applications in a range of fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, 2-Amino-1,1-diethylguanidine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-Amino-1,1-diethylguanidine has been shown to inhibit the proliferation of cancer cells and may be a potential chemotherapeutic agent. In cardiovascular research, 2-Amino-1,1-diethylguanidine has been shown to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases.
properties
CAS RN |
125730-13-4 |
|---|---|
Product Name |
2-Amino-1,1-diethylguanidine |
Molecular Formula |
C5H14N4 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-amino-1,1-diethylguanidine |
InChI |
InChI=1S/C5H14N4/c1-3-9(4-2)5(6)8-7/h3-4,7H2,1-2H3,(H2,6,8) |
InChI Key |
AARBMNQXUYLDRC-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)/C(=N\N)/N |
SMILES |
CCN(CC)C(=NN)N |
Canonical SMILES |
CCN(CC)C(=NN)N |
synonyms |
Hydrazinecarboximidamide, N,N-diethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



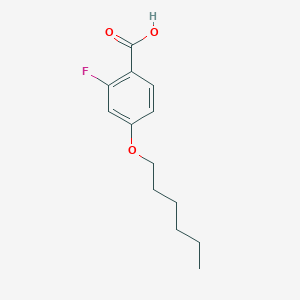
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)
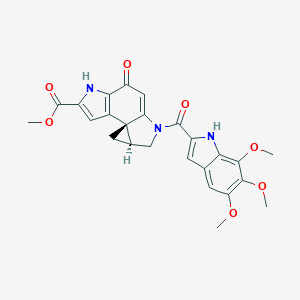
![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)
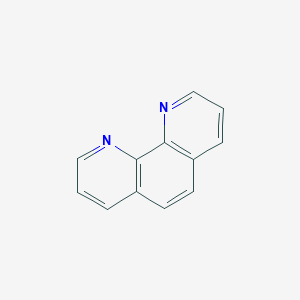
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
